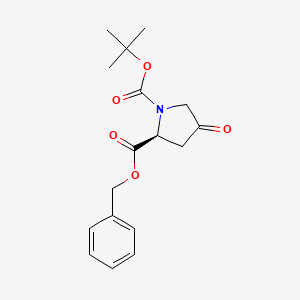

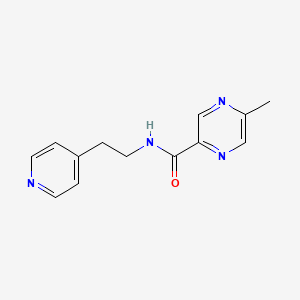

![molecular formula C20H13FN2O3 B2841983 N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-49-2](/img/structure/B2841983.png)

N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, such as the compound , can be synthesized through various methods . These include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]oxazepine derivatives is of particular interest because it is found in many physiologically active compounds . The molecular weight of Dibenzo[b,f][1,4]oxazepine is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .Chemical Reactions Analysis

The synthesis of Dibenzo[b,f][1,4]oxazepine derivatives involves various chemical reactions. For instance, base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids gives dibenzo[b,f][1,4]oxazepin-11(10H)-ones .科学的研究の応用

Solid Support Synthesis and Chemical Reactivity

Efficient synthesis techniques and the chemical reactivity of dibenzo[b,f][1,4]oxazepine derivatives, which include N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide, have been explored. For instance, solid support synthesis methods utilizing SNAr methodology on AMEBA resin have demonstrated the flexibility and high purity of the final products, highlighting the compound's utility in creating diverse chemical libraries (Xiaohu Ouyang et al., 1999).

Catalytic Asymmetric Synthesis

Catalytic asymmetric reactions involving dibenzo[b,f][1,4]oxazepine moieties have been developed, underscoring the compound's significance in the synthesis of chiral molecules. This approach is crucial for medicinal chemistry, where the chirality of a molecule can significantly affect its biological activity (L. D. Munck et al., 2018).

Pharmacophore Applications

The dibenzo[b,f][1,4]oxazepine scaffold is a key pharmacophore in medicinal chemistry due to its wide range of biological activities. Research into organocatalytic asymmetric reactions of this scaffold with other compounds, such as 3-fluorooxindoles, has led to the development of chiral molecules with potential pharmacological applications, demonstrating the versatility and importance of this chemical structure in drug discovery (Bing Li et al., 2019).

Synthetic Methods and Properties

The exploration of synthetic methods and the investigation of the properties of polyfluorinated dibenzo[b,f][1,4]oxazepine derivatives reveal their significant biological activities, especially concerning the central nervous system. This research highlights the potential for creating novel therapeutic agents based on modifications of the dibenzo[b,f][1,4]oxazepine structure (T. Gerasimova et al., 1989).

特性

IUPAC Name |

4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCAFEAGGAVVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)

![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)

![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)

![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)